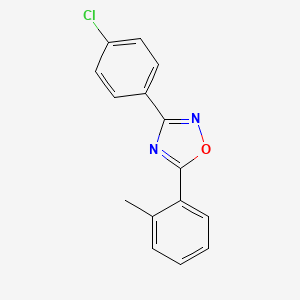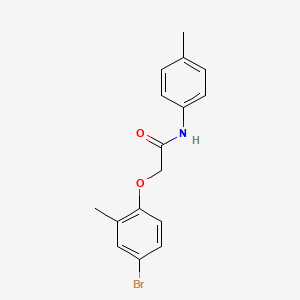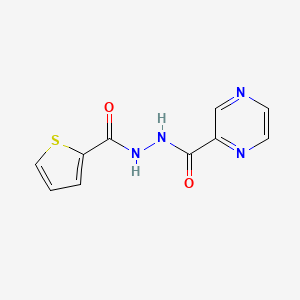![molecular formula C16H16ClN3O2S B5820047 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5820047.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various applications such as liquid-liquid extraction and separation of metals.
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to form the final product . The reaction conditions typically involve the use of acetone as a solvent and the reactions are carried out at room temperature.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biology: The compound has shown potential as an antioxidant and has been studied for its ability to scavenge free radicals.
Medicine: Research has indicated potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its ability to form chelates with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, leading to its antimicrobial and antioxidant effects. The compound interacts with molecular targets such as bacterial cell walls and fungal membranes, disrupting their integrity and function .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to its specific structure and the presence of both pyridine and benzamide moieties. Similar compounds include:
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has a similar structure but lacks the propan-2-yloxy group.
N-((5-chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide:
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYNIFGBVOHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B5819977.png)
![4-METHOXY-N-[(3-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5819994.png)
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5820033.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
![nitric acid;2-[(E)-(2-nitrophenyl)methylideneamino]guanidine](/img/structure/B5820052.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)
